molecular formula C4H5BF3N2- B13344597 Trifluoro(1-methyl-1H-pyrazol-4-yl)borate

Trifluoro(1-methyl-1H-pyrazol-4-yl)borate

Cat. No.: B13344597
M. Wt: 148.90 g/mol
InChI Key: HAFVGGYDNIJZGW-UHFFFAOYSA-N
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Description

Trifluoro(1-methyl-1H-pyrazol-4-yl)borate is a chemical compound with the molecular formula C4H5BF3N2 It is known for its unique structure, which includes a trifluoroborate group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(1-methyl-1H-pyrazol-4-yl)borate typically involves the reaction of 1-methyl-1H-pyrazole with a boron trifluoride source. One common method includes the use of potassium trifluoroborate as a reagent. The reaction is usually carried out under an inert atmosphere at low temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maintain high purity and yield. The compound is often produced in solid form and requires careful handling and storage under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Trifluoro(1-methyl-1H-pyrazol-4-yl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Trifluoro(1-methyl-1H-pyrazol-4-yl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoro(1-methyl-1H-pyrazol-4-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic properties of the pyrazole ring, which can stabilize reaction intermediates .

Properties

IUPAC Name

trifluoro-(1-methylpyrazol-4-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF3N2/c1-10-3-4(2-9-10)5(6,7)8/h2-3H,1H3/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFVGGYDNIJZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN(N=C1)C)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF3N2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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